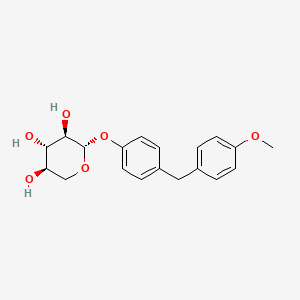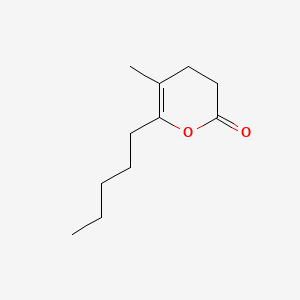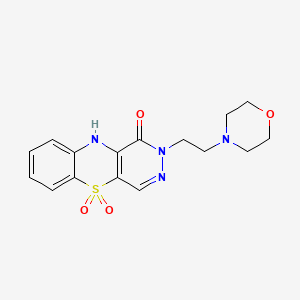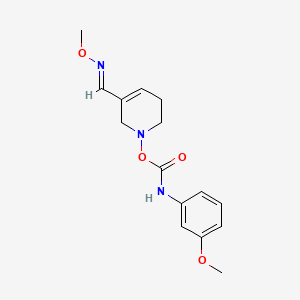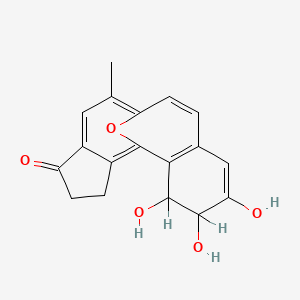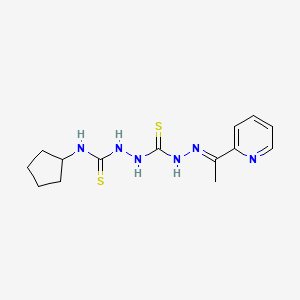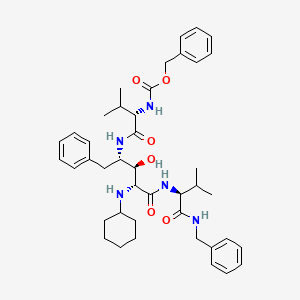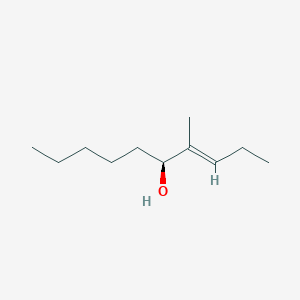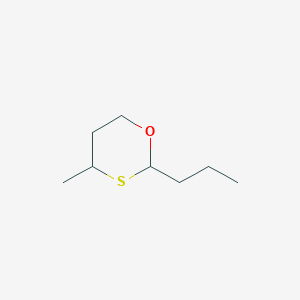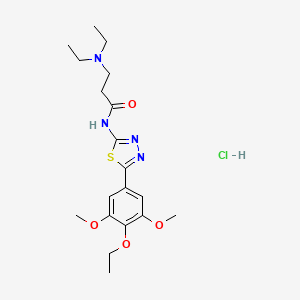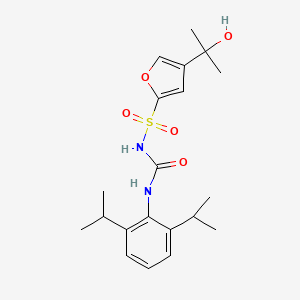
N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a sulfonamide group, and a carbamoyl group attached to a di(propan-2-yl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the furan derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Carbamoyl Group: The carbamoyl group is attached via a reaction with isocyanate derivatives.
Substitution with the Di(propan-2-yl)phenyl Group: This step involves a Friedel-Crafts acylation reaction where the di(propan-2-yl)phenyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, compounds with similar structures have been studied for their anti-inflammatory and antimicrobial properties. This compound could be explored for similar therapeutic applications, particularly in the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in this molecule.
Mechanism of Action
The mechanism by which N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonamide group could mimic the structure of natural substrates or inhibitors, allowing it to modulate the activity of specific proteins.
Comparison with Similar Compounds
Similar Compounds
N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-methylfuran-2-sulfonamide: Similar structure but with a methyl group instead of a hydroxypropan-2-yl group.
N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxyethyl)furan-2-sulfonamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropan-2-yl group.
Uniqueness
The uniqueness of N-((2,6-Di(propan-2-yl)phenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bulky di(propan-2-yl)phenyl group and a hydroxypropan-2-yl group provides steric hindrance and specific electronic properties that can influence its interactions with other molecules.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
210826-38-3 |
|---|---|
Molecular Formula |
C20H28N2O5S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea |
InChI |
InChI=1S/C20H28N2O5S/c1-12(2)15-8-7-9-16(13(3)4)18(15)21-19(23)22-28(25,26)17-10-14(11-27-17)20(5,6)24/h7-13,24H,1-6H3,(H2,21,22,23) |
InChI Key |
MRKXXRUHPFFURP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


